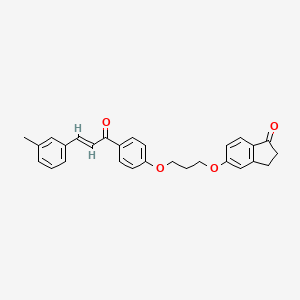

Tmv-IN-3

Description

Properties

Molecular Formula |

C28H26O4 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

5-[3-[4-[(E)-3-(3-methylphenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C28H26O4/c1-20-4-2-5-21(18-20)6-14-27(29)22-7-10-24(11-8-22)31-16-3-17-32-25-12-13-26-23(19-25)9-15-28(26)30/h2,4-8,10-14,18-19H,3,9,15-17H2,1H3/b14-6+ |

InChI Key |

NEMQTDLSAUJPDF-MKMNVTDBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OCCCOC3=CC4=C(C=C3)C(=O)CC4 |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)OCCCOC3=CC4=C(C=C3)C(=O)CC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of Virology: A Technical Chronicle of the Tobacco Mosaic Virus Discovery

A deep dive into the foundational experiments that unveiled the nature of viruses, providing researchers, scientists, and drug development professionals with a detailed historical and methodological perspective on the discovery of the Tobacco Mosaic Virus (TMV).

Introduction

The journey to understand the elusive agent causing tobacco mosaic disease marks the very beginning of virology. This technical guide provides an in-depth exploration of the pivotal discoveries, the brilliant minds behind them, and the meticulous experimental methodologies that collectively laid the groundwork for modern virology and our understanding of these unique biological entities. The story of the Tobacco Mosaic Virus (TMV) is not merely a historical account but a testament to the scientific method, illustrating the progression from simple observation to the elucidation of complex molecular structures. For today's researchers, this chronicle offers valuable insights into the fundamental principles of virology and the innovative thinking that propelled the field forward.

The Dawn of Discovery: Early Observations and the Filterable Agent

The late 19th century was a period of significant advancement in microbiology, with the germ theory of disease, championed by luminaries like Louis Pasteur and Robert Koch, taking center stage. The prevailing belief was that all infectious diseases were caused by bacteria that could be seen under a microscope and cultured on artificial media. However, a mysterious ailment affecting tobacco plants would soon challenge this paradigm.

Adolf Mayer's Pioneering Investigations (1886)

In 1886, the German agricultural chemist Adolf Mayer was the first to describe the "mosaic disease of tobacco" in a scientific paper. He meticulously documented the symptoms, including the characteristic mosaic-like mottling and discoloration on the leaves.[1] Mayer's crucial contribution was demonstrating the infectious nature of the disease. He showed that the disease could be transmitted to healthy plants by inoculating them with the sap extracted from diseased plants.[2][3]

Objective: To determine if the mosaic disease of tobacco is transmissible.

Methodology:

-

Sample Preparation: Diseased tobacco leaves exhibiting clear mosaic symptoms were crushed to extract the sap.

-

Inoculation: A small amount of the extracted sap was applied to the leaves of healthy tobacco plants. The leaves were gently abraded to create entry points for the infectious agent.

-

Observation: The inoculated plants were monitored over time for the appearance of mosaic symptoms.

-

Control: Healthy tobacco plants were inoculated with sap extracted from other healthy plants to ensure that the inoculation process itself was not causing the disease.

Mayer's experiments consistently showed that the sap from diseased plants could induce the disease in healthy ones, suggesting an infectious agent was at play. However, his attempts to isolate a causative bacterium using the microbiological techniques of the time were unsuccessful.

Dmitri Ivanovsky and the Chamberland Filter (1892)

Building on Mayer's work, the Russian botanist Dmitri Ivanovsky conducted a series of groundbreaking filtration experiments in 1892. Suspecting a bacterial agent, he passed the infectious sap from diseased tobacco plants through a Chamberland filter, a porcelain filter with pores fine enough to retain bacteria. To his surprise, the filtered sap remained infectious.[1]

Objective: To isolate the causative agent of tobacco mosaic disease using a bacteria-proof filter.

Methodology:

-

Sap Extraction: Sap was extracted from tobacco plants suffering from mosaic disease.

-

Filtration: The extracted sap was passed through a Chamberland porcelain filter, a device known to effectively remove bacteria from liquids.

-

Inoculation: The bacteria-free filtrate was then used to inoculate healthy tobacco plants.

-

Observation: The inoculated plants were observed for the development of mosaic disease symptoms.

Ivanovsky's results demonstrated that the infectious agent was smaller than any known bacteria, a "filterable agent." However, he cautiously hypothesized that the disease might be caused by a toxin produced by bacteria that passed through the filter.

Martinus Beijerinck and the "Contagium Vivum Fluidum" (1898)

The Dutch microbiologist Martinus Beijerinck independently replicated Ivanovsky's filtration experiments in 1898 and took the conceptual leap that Ivanovsky had hesitated to make. Beijerinck confirmed that the infectious agent was indeed filterable.[2] More importantly, he demonstrated that the agent could diffuse through an agar gel, suggesting it was a soluble, living entity and not a particulate. He famously termed this infectious agent a "contagium vivum fluidum" or "contagious living fluid."[4][5] He also established that the agent could only multiply within living, dividing plant cells, a hallmark of what we now know as viruses.[6]

Objective: To determine if the filterable agent is a soluble, living entity.

Methodology:

-

Agar Plate Preparation: A layer of agar gel was prepared in a petri dish.

-

Inoculation: A small amount of the infectious filtrate was placed on the surface of the agar.

-

Diffusion: The plate was incubated to allow the infectious agent to diffuse into the agar.

-

Sampling and Inoculation: After a period of diffusion, a small piece of agar was excised from a location distant from the initial inoculation point. This agar piece was then used to inoculate a healthy tobacco plant.

-

Observation: The plant was monitored for the development of mosaic disease.

Beijerinck's finding that the disease could be transmitted from the diffused area of the agar provided strong evidence for a self-replicating, non-particulate agent, fundamentally different from bacteria.

Experimental Workflow of Early TMV Discoveries

Caption: Logical flow of the initial discoveries leading to the concept of a filterable infectious agent.

The Chemical Nature of the Virus: Crystallization and Composition

The early 20th century saw continued debate about the nature of these filterable agents. Were they living fluids, tiny organisms, or something else entirely? The next major breakthrough came from the field of biochemistry.

Wendell Stanley's Crystallization of TMV (1935)

In 1935, the American biochemist Wendell Meredith Stanley achieved a landmark in the history of science by crystallizing the Tobacco Mosaic Virus.[7] Applying techniques used for protein crystallization, he demonstrated that the infectious agent could be precipitated into a crystalline form, a state previously associated only with pure chemical substances. This crystalline material, when redissolved, remained infectious. Stanley's work suggested that viruses were, in essence, large, infectious protein molecules. For this groundbreaking work, he was awarded the Nobel Prize in Chemistry in 1946.

Objective: To isolate and crystallize the infectious agent of tobacco mosaic disease.

Methodology:

-

Virus Propagation and Extraction: A large quantity of Turkish tobacco plants were infected with TMV. The diseased leaves were harvested and frozen. The frozen tissue was then ground, and the sap was extracted by pressing.

-

Initial Purification: The extracted sap was clarified by centrifugation. The supernatant was then subjected to a series of precipitation steps using ammonium sulfate.

-

Crystallization: The purified, opalescent viral solution was treated with a saturated solution of ammonium sulfate to induce slight cloudiness. This was followed by the addition of a 10% glacial acetic acid solution in half-saturated ammonium sulfate to adjust the pH to approximately 5.[8]

-

Crystal Formation: The solution was allowed to stand, during which needle-like crystals of TMV formed. These crystals could be collected, redissolved, and recrystallized multiple times to achieve high purity.

-

Infectivity Assay: The infectivity of the crystalline material was confirmed by inoculating healthy tobacco plants with a redissolved solution of the crystals.

| Parameter | Value/Observation | Reference |

| Starting Material | Sap from TMV-infected Turkish tobacco plants | Stanley, 1937 |

| Clarification | Centrifugation | Stanley, 1937 |

| Precipitating Agent | Ammonium sulfate | [8] |

| Crystallization pH | ~5 | [8] |

| Crystal Morphology | Needle-like | [8] |

| Virus Recovery in Filtrate | ~80% | [8] |

While Stanley's work was revolutionary, it was later shown by Frederick Bawden and Norman Pirie that his "crystals" were actually paracrystals and that they contained a small but significant amount of ribonucleic acid (RNA) in addition to protein. This discovery was crucial in understanding the true composition of viruses.

Visualizing the Invisible: The Structure of TMV

The final piece of the initial discovery puzzle was to visualize this sub-microscopic entity and understand its structure. This required the advent of new technologies and the keen intellect of researchers like Rosalind Franklin.

Rosalind Franklin and the Helical Structure of TMV (1950s)

In the 1950s, the British chemist and X-ray crystallographer Rosalind Franklin, already renowned for her critical contributions to the discovery of the DNA double helix, turned her attention to the structure of TMV.[9][10] Using X-ray diffraction techniques, she and her group at Birkbeck College produced unprecedentedly clear and detailed diffraction patterns of TMV.[11][12]

Her meticulous analysis of these patterns revealed that TMV was not a simple crystal but a hollow tube composed of a helical arrangement of protein subunits.[10] Furthermore, she determined the precise location of the RNA, showing that it was embedded in a helical groove within the protein coat.[11]

Objective: To determine the three-dimensional structure of TMV using X-ray diffraction.

Methodology:

-

Sample Preparation: Highly purified and oriented gels of TMV were prepared. The regular, repeating structure of the virus particles in these gels was essential for obtaining clear diffraction patterns.

-

X-ray Diffraction: A fine beam of X-rays was passed through the TMV sample. The X-rays were diffracted by the atoms in the virus, creating a characteristic pattern of spots on a photographic film. Franklin utilized fiber diffraction methods due to the paracrystalline nature of the TMV samples.[13]

-

Data Analysis: The positions and intensities of the diffraction spots were meticulously measured. By applying mathematical analysis (Fourier analysis), Franklin was able to deduce the helical parameters of the virus, including the pitch of the helix and the number of protein subunits per turn.

| Structural Parameter | Value | Reference |

| RNA Location | At a radius of 40 Å from the center | [11] |

| Protein Subunits | 49 coat protein subunits per 3 helical turns | [11] |

| Overall Structure | Helical ribonucleoprotein | [11] |

Timeline of Key Discoveries in TMV History

Caption: A timeline highlighting the major milestones in the discovery and characterization of TMV.

Conclusion

The discovery of the Tobacco Mosaic Virus was a paradigm-shifting event in biology, opening the door to the vast and complex world of viruses. The progression from the initial observation of a transmissible disease to the detailed elucidation of the virus's molecular structure is a compelling example of scientific inquiry. The meticulous experimental work of Mayer, Ivanovsky, Beijerinck, Stanley, and Franklin not only unveiled the nature of TMV but also established the foundational principles and methodologies of virology. For contemporary researchers in virology and drug development, this historical and technical guide serves as a reminder of the importance of rigorous experimentation, innovative thinking, and the continuous refinement of our understanding of the viral world. The legacy of TMV research continues to influence the study of viruses and the development of novel therapeutic strategies against viral diseases.

References

- 1. thcfarmer.com [thcfarmer.com]

- 2. Tobacco Mosaic Virus: The Beginning of Plant Virology [apsnet.org]

- 3. csus.edu [csus.edu]

- 4. Martinus Beijerinck - Wikipedia [en.wikipedia.org]

- 5. Beijerinck's work on tobacco mosaic virus: historical context and legacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apsnet.org [apsnet.org]

- 7. thehindu.com [thehindu.com]

- 8. nobelprize.org [nobelprize.org]

- 9. Rosalind Franklin and her work on virus structures — Churchill Archives Centre [chuarchivestories.uk]

- 10. Rosalind Franklin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.uchicago.edu [journals.uchicago.edu]

An In-depth Technical Guide to Tobacco Mosaic Virus (TMV) Structure and Capsid Assembly Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Tobacco Mosaic Virus (TMV), focusing on its virion structure and the intricate mechanism of its capsid assembly. The information presented is intended to be a valuable resource for researchers in virology, nanotechnology, and drug development, offering detailed insights into the molecular biology of TMV.

TMV Virion Structure

The Tobacco Mosaic Virus is a rod-shaped virus with a remarkably stable and well-defined structure. Its architecture is a classic example of helical symmetry in viruses. The virion is composed of a single-stranded RNA (ssRNA) genome encased in a protein coat, known as the capsid.

The capsid is a self-assembling helical structure made of approximately 2130 identical coat protein (CP) subunits.[1][2][3] These subunits are arranged in a right-handed helix with a pitch of 23 Å, and there are 16.3 protein subunits per helical turn.[2][3] Each CP subunit is composed of 158 amino acids and has a molecular weight of about 17.5 kDa.[1] The protein monomer consists of four main alpha-helices.[2][3]

The ssRNA genome, approximately 6400 to 6500 nucleotides in length, is deeply embedded within the helical array of CP subunits.[2][3] The RNA follows the helical path of the protein, with three nucleotides associated with each CP subunit. This intimate interaction between the protein and the RNA genome provides exceptional stability to the virion, protecting the RNA from environmental damage.[1]

Quantitative Data on TMV Structure

| Parameter | Value | References |

| Virion Shape | Rod-like | [1][2] |

| Virion Length | ~300 nm (3000 Å) | [1][2] |

| Virion Diameter | ~18 nm (180 Å) | [1][2] |

| Central Channel Diameter | ~4 nm (40 Å) | [1] |

| Symmetry | Helical | [1] |

| Number of Coat Protein Subunits | ~2130 | [1][2] |

| Coat Protein Subunit Molecular Weight | ~17.5 kDa | [1] |

| Amino Acids per Coat Protein Subunit | 158 | [2][3] |

| Protein Subunits per Helix Turn | 16.3 | [2][3] |

| Helical Pitch | 2.3 nm (23 Å) | |

| Genome Type | Single-stranded RNA (+ sense) | [2] |

| Genome Length | ~6400 - 6500 nucleotides | [2][3] |

| Nucleotides per Coat Protein Subunit | 3 | [3] |

TMV Capsid Assembly Mechanism

The assembly of the TMV capsid is a fascinating example of biological self-assembly, driven by specific interactions between the CP subunits and the viral RNA. The process is initiated at a specific internal sequence on the viral RNA and proceeds bidirectionally.

The Role of the Coat Protein Disk

Under physiological conditions (neutral pH and moderate ionic strength), the TMV CP subunits exist in equilibrium between a monomeric state (A-protein) and a two-layered disk structure. Each disk is composed of 34 CP subunits arranged in two rings of 17 subunits each.[4] This 20S disk aggregate is the crucial component for the initiation of assembly.[5]

The Origin of Assembly Sequence (OAS)

The initiation of TMV assembly is highly specific and occurs at a unique site on the viral RNA known as the Origin of Assembly Sequence (OAS).[6][7] The OAS is a hairpin loop structure located approximately 900-1000 nucleotides from the 3' end of the RNA.[6] This sequence is specifically recognized by the 20S CP disk.[7]

Initiation of Assembly

The assembly process begins when the hairpin loop of the OAS inserts into the central hole of a 20S CP disk. The interaction between the RNA loop and the protein subunits triggers a conformational change in the disk, causing it to dislocate into a helical "lock-washer" structure. This transition entraps the RNA within the protein helix, forming the nucleation complex. This initial step ensures that only viral RNA is packaged into new virions.[4]

Elongation of the Virion

Following initiation, the nascent rod elongates in two directions: towards the 5' end and the 3' end of the RNA.

-

5' Direction Elongation: This process is rapid. The 5' end of the RNA is threaded through the central channel of the growing rod. Elongation in this direction is thought to proceed primarily through the addition of further 20S disks.[6]

-

3' Direction Elongation: Elongation towards the 3' end is a slower process. It is believed to occur through the addition of smaller protein aggregates, likely the A-protein (monomers or small oligomers).[5][8]

This bidirectional elongation continues until the entire RNA genome is encapsidated, resulting in the formation of a complete, infectious virion.

Experimental Protocols

Purification of TMV Coat Protein

A common method for isolating TMV CP involves dissociation of the virus in acetic acid.

Materials:

-

Purified TMV virions

-

67% Glacial acetic acid

-

Nuclease-free water

-

Centrifuge and appropriate tubes

Protocol:

-

Resuspend purified TMV virions in nuclease-free water.

-

Add two volumes of 67% glacial acetic acid to one volume of the TMV suspension.

-

Incubate the mixture on ice for 30 minutes to allow for the dissociation of the capsid from the RNA.

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the RNA.

-

Carefully collect the supernatant containing the soluble CP.

-

Dialyze the supernatant extensively against a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.2) to remove the acetic acid and allow the protein to refold.

-

The purified CP can be stored at 4°C for short-term use or frozen for long-term storage.

Isolation of TMV RNA

TMV RNA can be extracted from purified virions using phenol-chloroform extraction.

Materials:

-

Purified TMV virions

-

SDS (Sodium Dodecyl Sulfate) solution (10%)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Chloroform:Isoamyl alcohol (24:1)

-

3 M Sodium acetate, pH 5.2

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water

-

Centrifuge and appropriate tubes

Protocol:

-

To a suspension of purified TMV virions, add SDS to a final concentration of 0.5% to disrupt the virus particles.

-

Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at high speed for 10 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the phenol:chloroform:isoamyl alcohol extraction.

-

Perform an extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol.

-

To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour to precipitate the RNA.

-

Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.

-

Wash the RNA pellet with ice-cold 70% ethanol and air dry briefly.

-

Resuspend the RNA pellet in nuclease-free water.

In Vitro Assembly of TMV

The self-assembly of TMV can be reconstituted in vitro by mixing purified CP and RNA under appropriate conditions.

Materials:

-

Purified TMV Coat Protein

-

Purified TMV RNA

-

Assembly buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Incubator

Protocol:

-

Prepare a solution of purified TMV CP in assembly buffer. The concentration will influence the equilibrium between monomers and disks.

-

Add purified TMV RNA to the CP solution. The molar ratio of CP to RNA is a critical parameter.

-

Incubate the mixture at a controlled temperature (e.g., 25-30°C) for several hours to allow for assembly.

-

The progress of the assembly can be monitored by techniques such as UV spectrophotometry (increase in turbidity) or electron microscopy.[9]

Negative Staining for Transmission Electron Microscopy (TEM)

Negative staining is a simple and rapid method to visualize TMV particles.

Materials:

-

Assembled TMV sample

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative stain solution (e.g., 2% uranyl acetate or 1% phosphotungstic acid, pH 7.0)[10]

-

Filter paper

Protocol:

-

Place a drop of the TMV sample onto a clean, hydrophobic surface (e.g., parafilm).

-

Float a TEM grid, carbon-side down, on the drop for 1-2 minutes to allow the virus particles to adsorb.

-

Blot the excess liquid from the grid using the edge of a piece of filter paper.

-

Float the grid on a drop of the negative stain solution for 30-60 seconds.[11]

-

Blot the excess stain and allow the grid to air dry completely.

-

The grid is now ready for imaging in a transmission electron microscope.

Cryo-Electron Microscopy (Cryo-EM) of TMV

Cryo-EM allows for the high-resolution structural determination of TMV in a near-native, hydrated state.

Protocol Outline:

-

Sample Preparation: A small aliquot of the purified TMV solution is applied to a TEM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a cryo-electron microscope. A series of images (a movie) is collected at different tilt angles using a low electron dose to minimize radiation damage.

-

Image Processing:

-

Motion Correction: The movie frames are aligned to correct for beam-induced motion.

-

CTF Estimation and Correction: The contrast transfer function of the microscope is determined and corrected for in the images.

-

Particle Picking: Individual TMV particles are identified and boxed out from the micrographs.

-

2D Classification: The particle images are classified into different views.

-

3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the individual particle images.

-

Model Building and Refinement: An atomic model of the TMV structure is built into the final 3D density map and refined.

-

X-ray Crystallography of TMV Protein Disks

X-ray crystallography has been instrumental in determining the atomic structure of the TMV CP disk.

Protocol Outline:

-

Crystallization: Purified TMV CP is concentrated to a high level and screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the 20S disk.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Phase Determination: The phase information, which is lost during data collection, is determined using methods such as molecular replacement (if a similar structure is known) or isomorphous replacement.[12]

-

Model Building and Refinement: An atomic model is built into the calculated electron density map and refined against the diffraction data to produce a final, high-resolution structure.

References

- 1. lndcollege.co.in [lndcollege.co.in]

- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 3. ggu.ac.in [ggu.ac.in]

- 4. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 5. Assembly of tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of TMV assembly with heterologous RNA containing the origin-of-assembly sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tobacco mosaic virus assembly origin RNA. Functional characteristics defined by directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and mechanism of tobacco mosaic virus assembly: direct measurement of relative rates of incorporation of 4S and 20S protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. actascientific.com [actascientific.com]

- 11. Electron Microscopy Negative Staining Protocol - Method 2 - IHC WORLD [ihcworld.com]

- 12. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Tobacco Mosaic Virus: Genome Organization and Proteomic Function

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Tobacco mosaic virus (TMV) genome, a cornerstone model system in virology. We will dissect its genomic architecture, the functions of its open reading frames (ORFs), and the key experimental protocols used to elucidate these functions.

TMV Genome and Virion Architecture

Tobacco mosaic virus is a positive-sense, single-stranded RNA virus.[1] Its genome is approximately 6.4 kilobases (kb) in length and is encapsidated by 2,130 molecules of a single coat protein, forming a rigid, rod-shaped helical virion.[1][2][3] The genome possesses a 5' methylated nucleotide cap (m7G5'pppG) and a 3' terminus that folds into a tRNA-like structure, both of which are critical for efficient translation and replication.[1][4][5]

Quantitative Data Summary

The physical and genomic parameters of the TMV (U1 or vulgare strain) are summarized below.

| Parameter | Value | References |

| Virion Morphology | ||

| Shape | Rod-like, Helical | [1][2] |

| Length | ~300 nm | [1][2][3] |

| External Diameter | ~18 nm | [1][2][3] |

| Internal Channel Diameter | ~4 nm | [6][7] |

| Genomic Features | ||

| Type | Single-stranded, positive-sense RNA | [1][6] |

| Size | 6,395 - 6,400 nucleotides | [1][2][3][6] |

| 5' Terminus | Methylated nucleotide cap (m7G5'pppG) | [1][4] |

| 3' Terminus | tRNA-like structure | [1][4][7] |

| Capsid Composition | ||

| Coat Protein Subunits | 2,130 molecules | [1][2][3] |

| Arrangement | Helical (16.3 proteins per turn) | [1][3] |

Genomic Organization Diagram

The linear arrangement of the TMV genome highlights its compact and efficient coding strategy.

Caption: Linear organization of the TMV genome showing the four primary Open Reading Frames (ORFs).

Open Reading Frames and Protein Functions

The TMV genome encodes four well-characterized proteins, which are expressed through a combination of direct genomic translation and the synthesis of subgenomic mRNAs.[1][4]

ORF Functions and Expression

| ORF | Protein Product | Size (kDa) | Expression Strategy | Primary Functions | References |

| ORF 1 | Replicase component | 126 | Direct translation from genomic RNA | RNA capping (methyltransferase), RNA helicase activity, enhances replication rate, suppressor of RNA silencing. | [1][8][9][10] |

| ORF 2 | Replicase (Readthrough) | 183 | Ribosomal readthrough of ORF 1 stop codon | Contains all functions of the 126 kDa protein plus an RNA-dependent RNA polymerase (RdRp) domain; essential for RNA synthesis. | [1][6][8][9] |

| ORF 3 | Movement Protein (MP) | 30 | Translation from a subgenomic mRNA | Mediates cell-to-cell movement through plasmodesmata, binds single-stranded nucleic acids. | [4][11][12][13] |

| ORF 4 | Coat Protein (CP) | 17.5 | Translation from a subgenomic mRNA | Forms the viral capsid for genome protection and assembly; involved in long-distance movement. | [1][3][4][11] |

Replicase Proteins (126 kDa and 183 kDa)

The 126 kDa and 183 kDa proteins are translated directly from the incoming genomic RNA and are the essential components of the viral replication complex (VRC).[6][14] The 183 kDa protein is produced via a ribosomal read-through of a leaky UAG stop codon at the end of the 126 kDa coding sequence.[1][6] The 126 kDa protein contains methyltransferase and helicase domains and is a potent suppressor of host RNA silencing, a key antiviral defense mechanism.[8][9][15] While the 183 kDa protein alone can replicate the viral RNA, the 126 kDa protein is required for maximal replication efficiency, increasing the rate approximately tenfold.[8][10][14] The 126 kDa protein appears to function primarily in cis, binding cotranslationally to the 5' untranslated region of the RNA from which it was synthesized to select it as a template for replication.[8][16]

Movement Protein (30 kDa)

The 30 kDa Movement Protein (MP) is translated from a 3'-coterminal subgenomic mRNA.[4][17] It is not required for viral replication within a single cell but is absolutely essential for the spread of the infection to neighboring cells.[11][18] The MP localizes to plasmodesmata—the channels connecting plant cells—and increases their size exclusion limit, allowing passage of the viral genome.[3][12] It functions by binding to the viral RNA, forming a ribonucleoprotein complex that is trafficked to and through the modified plasmodesmata.[13]

Coat Protein (17.5 kDa)

Like the MP, the 17.5 kDa Coat Protein (CP) is expressed from a highly abundant subgenomic mRNA.[4][17] Its primary role is structural; 2,130 identical CP subunits self-assemble around the progeny viral RNA to form the stable, helical virion.[1][3] This encapsidation protects the genome from degradation. While not essential for replication or cell-to-cell movement, the CP is crucial for the systemic, long-distance transport of the virus through the plant's vascular system and for transmission to new hosts.[11]

Gene Expression Strategy

TMV employs a sophisticated strategy to regulate the expression of its proteins. The replicase components are translated first from the genomic RNA, which then directs the synthesis of a full-length negative-sense RNA intermediate. This intermediate serves as a template for both the replication of new positive-sense genomes and the transcription of two subgenomic mRNAs that allow for high-level expression of the MP and CP.[17][19][20]

Caption: TMV gene expression and replication pathway.

Key Experimental Methodologies

The study of TMV has been advanced by several powerful molecular techniques. Reverse genetics, in particular, has been instrumental in assigning functions to each of the viral genes.[21]

Protocol 1: In Vitro Transcription of Infectious TMV RNA

This protocol is foundational for reverse genetics, allowing the generation of infectious viral RNA from a cloned DNA template.[22]

Purpose: To synthesize biologically active TMV RNA for use in protoplast transfection or plant inoculation.

Methodology:

-

Template Preparation: A full-length cDNA copy of the TMV genome is cloned into a transcription vector (e.g., pPM1) downstream of a bacterial RNA polymerase promoter (e.g., T7, SP6, or E. coli).[22]

-

Linearization: The plasmid DNA is linearized using a unique restriction enzyme that cuts immediately downstream of the 3' end of the TMV cDNA sequence. This ensures that transcripts are of the correct length.[22]

-

Transcription Reaction: The linearized plasmid is used as a template for in vitro transcription with the corresponding RNA polymerase. The reaction mix includes ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

-

Capping: To enhance infectivity and translation efficiency, a 5' cap analog (e.g., m7GpppG) is included in the transcription reaction.[22]

-

Purification: The resulting RNA transcripts are purified to remove DNA template, enzymes, and unincorporated nucleotides. Phenol-chloroform extraction followed by ethanol precipitation is a common method.[23]

-

Verification: The integrity and concentration of the transcribed RNA are verified using gel electrophoresis and spectrophotometry.

Protocol 2: Protoplast Isolation and Transfection

Protoplasts (plant cells with their cell walls removed) provide a single-cell system to study viral replication without the complexities of cell-to-cell movement.

Purpose: To achieve synchronous infection of a homogenous cell population to study the molecular events of viral replication.[24]

Methodology:

-

Plant Material: Young, healthy leaves from a suitable host plant (e.g., Nicotiana tabacum or Nicotiana benthamiana) are used.[24][25]

-

Enzymatic Digestion: The lower epidermis of the leaves is gently removed or abraded, and leaf tissue is floated on a solution containing cell wall-degrading enzymes (e.g., cellulase and macerozyme) in an osmoticum to prevent lysis.

-

Isolation and Purification: After several hours of digestion, the resulting protoplasts are released. They are then filtered to remove undigested tissue and purified by centrifugation through a density gradient (e.g., sucrose) to separate intact protoplasts from debris.[24]

-

Transfection: A known quantity of infectious TMV RNA (from Protocol 1) or a viral plasmid is mixed with the purified protoplasts. Polyethylene glycol (PEG) is typically used as a transfection agent, as it alters the cell membrane to facilitate RNA/DNA uptake.[25][26]

-

Incubation: Transfected protoplasts are washed to remove the PEG and incubated in a suitable culture medium under controlled light and temperature conditions to allow for viral replication.

Protocol 3: Analysis of Viral Replication in Protoplasts

Following transfection, various assays are performed to quantify viral replication and gene expression.

Purpose: To assess the effects of specific mutations on viral RNA and protein accumulation.

Methodology:

-

Sample Collection: Protoplasts are harvested at various time points post-transfection.

-

RNA Analysis: Total RNA is extracted from the protoplasts. Viral RNA accumulation (both genomic and subgenomic) can be quantified using Northern blotting with a labeled probe specific to the TMV genome or more precisely by quantitative RT-PCR (qRT-PCR).[16]

-

Protein Analysis: Total protein is extracted from the protoplasts. Viral protein accumulation (e.g., CP or replicase proteins) is analyzed by Western blotting using specific antibodies. Pulse-labeling with radioactive amino acids (e.g., ³⁵S-methionine) followed by immunoprecipitation can be used to measure the rate of viral protein synthesis.[23][27]

-

Data Interpretation: The levels of viral RNA and protein from a mutant virus are compared to those of a wild-type control virus to determine if the mutation impairs replication.

Reverse Genetics Workflow

The integration of these protocols allows for a systematic analysis of viral gene function.

Caption: A typical experimental workflow for studying TMV gene function using reverse genetics.

References

- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 2. Tobacco Mosaic Virus (TMV): Diagram, Structure, & its Applications - GeeksforGeeks [geeksforgeeks.org]

- 3. ggu.ac.in [ggu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. udrc.lkouniv.ac.in [udrc.lkouniv.ac.in]

- 6. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kaliganjgovtcollege.ac.in [kaliganjgovtcollege.ac.in]

- 8. Functions of the 126- and 183-kDa proteins of tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. core.ac.uk [core.ac.uk]

- 11. Function of the 30 kd protein of tobacco mosaic virus: involvement in cell-to-cell movement and dispensability for replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Tobamoviral Movement Protein: A “Conditioner” to Create a Favorable Environment for Intercellular Spread of Infection [frontiersin.org]

- 13. The P30 movement protein of tobacco mosaic virus is a single-strand nucleic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The cell biology of Tobacco mosaic virus replication and movement [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Replication of tobamovirus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Function of the 30 kd protein of tobacco mosaic virus: involvement in cell-to-cell movement and dispensability for replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. Subgenomic messenger RNAs: Mastering regulation of (+)-strand RNA virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Historical overview of research on the tobacco mosaic virus genome: genome organization, infectivity and gene manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro transcription of infectious RNAs from full-length cDNAs of tobacco mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of Cell-Free Translation and Replication of Tobacco Mosaic Virus RNA by Exogenously Added 5′-Proximal Fragments of the Genomic RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isolation and Transfection of Plant Mesophyll Protoplasts for Virology Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 26. Transfection of Small Noncoding RNAs into Arabidopsis thaliana Protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The 126- and 183-kilodalton proteins of tobacco mosaic virus, and not their common nucleotide sequence, control mosaic symptom formation in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tobacco Mosaic Virus (TMV) Replication Cycle in Host Plants

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Tobacco Mosaic Virus (TMV) replication cycle within host plant cells. It details the molecular and cellular events from viral entry to systemic spread, presents quantitative data on replication dynamics, outlines key experimental methodologies, and visualizes complex processes through detailed diagrams. This guide is intended to serve as a foundational resource for researchers engaged in plant virology, antiviral drug development, and the utilization of TMV-based vectors in biotechnology.

Introduction to Tobacco Mosaic Virus

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus of the genus Tobamovirus. It is renowned for its historical significance as the first virus to be discovered and for its well-characterized rod-shaped structure, approximately 300 nm in length and 18 nm in diameter[1]. The virion consists of a helical capsid composed of around 2,130 molecules of a single coat protein (CP) subunit, which encapsidates a 6.4 kb RNA genome[1]. The genome encodes for four main proteins that orchestrate the entire replication cycle: two replication-associated proteins (126 kDa and 183 kDa), a movement protein (MP), and the coat protein (CP)[2][3]. Understanding the intricacies of the TMV replication cycle is fundamental to developing effective control strategies and harnessing its potential as a biotechnological tool.

The TMV Replication Cycle: A Step-by-Step Breakdown

The replication of TMV is a highly orchestrated process that relies heavily on the host cell's machinery. It can be broadly divided into the following stages:

Entry and Uncoating

TMV enters plant cells through mechanical wounding, which breaches the rigid plant cell wall[4][5]. This can be facilitated by insects, human handling, or other forms of physical damage[1][6]. Once inside the cytoplasm, the viral capsid disassembles in a process believed to be initiated by the host cell's ribosomes, releasing the genomic RNA into the cytoplasm[4][7].

Translation of Viral Proteins

The positive-sense genomic RNA of TMV acts directly as a messenger RNA (mRNA) for the translation of the 126 kDa and 183 kDa replication proteins by the host ribosomes[3][8]. The 183 kDa protein is produced through a ribosomal readthrough of a leaky UAG stop codon at the end of the 126 kDa open reading frame[1][3]. These proteins are essential for the replication of the viral genome. The movement protein and coat protein are translated from their respective subgenomic RNAs, which are synthesized later in the replication process[3].

Formation of Viral Replication Complexes (VRCs)

The viral replication proteins, along with the viral RNA and co-opted host factors, assemble into membrane-associated structures known as viral replication complexes (VRCs)[2][9][10]. These complexes are typically associated with the endoplasmic reticulum (ER) and serve as the sites for viral RNA synthesis[11][12][13]. The formation of VRCs is thought to provide a scaffold for the replication machinery and to protect the viral RNA from host defense mechanisms[12].

Viral RNA Replication

Within the VRCs, the viral RNA-dependent RNA polymerase (RdRp) activity of the 183 kDa protein synthesizes a negative-sense RNA intermediate using the genomic positive-sense RNA as a template[1][12][14]. This negative-sense RNA then serves as a template for the synthesis of new full-length positive-sense genomic RNAs and two subgenomic RNAs that encode the movement protein and the coat protein[1][12][14].

Assembly of New Virions

The newly synthesized genomic RNA and coat protein molecules self-assemble into new, stable virions[1]. This assembly process is highly efficient and is initiated by the interaction of the coat protein with a specific origin of assembly sequence on the viral RNA[1].

Cell-to-Cell and Long-Distance Movement

For the infection to spread, TMV must move from the initially infected cell to neighboring cells. This process is mediated by the 30 kDa movement protein (MP)[1][15]. The MP modifies the plasmodesmata, which are channels that connect adjacent plant cells, to allow for the passage of the viral genome, likely as a ribonucleoprotein complex[15][16][17][18]. For systemic infection, the virus moves long distances through the plant's vascular system, primarily the phloem[1].

Quantitative Data on TMV Replication

The following tables summarize key quantitative data related to the TMV replication cycle, providing a basis for comparative analysis and modeling.

| Parameter | Value | Host Plant | Reference |

| Viral Yield | |||

| Mechanical Inoculation (High Dose) | ~90 mg TMV / 100 g leaf tissue | Nicotiana benthamiana | [15] |

| Spray Inoculation | 43-46 mg TMV / 100 g leaf tissue | Nicotiana benthamiana | [15] |

| Protein Accumulation | |||

| 126K, 183K, 30K, and Coat Protein Detection | 9-12 hours post-initiation of replication | Tobacco | [17] |

| Peak 30K Protein Accumulation | Before 24 hours post-infection | Tobacco | [17] |

| Peak Coat Protein Accumulation | After 24 hours post-infection | Tobacco | [17] |

| Detection Limits | |||

| TRFIA Detection Limit | 0.24 ng/mL | Tobacco | [19] |

| IC-Real-Time RT-PCR (in soil) | 1:106 dilution of infected leaf sap | - | [20][21] |

| DAS-ELISA (in soil) | 1:102 dilution of infected leaf sap | - | [20][21] |

Table 1: Summary of Quantitative Data on TMV Replication and Detection.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the TMV replication cycle.

Mechanical Inoculation of TMV

Objective: To introduce TMV into a host plant to initiate infection.

Materials:

-

TMV-infected plant tissue or purified TMV virions

-

Healthy host plants (e.g., Nicotiana tabacum, Nicotiana benthamiana)

-

Inoculation buffer (e.g., 0.02 M Phosphate buffer, pH 7.0)

-

Abrasive (e.g., Carborundum or Celite)

-

Mortar and pestle

-

Gloves

Procedure:

-

Grind a small amount of TMV-infected leaf tissue in a mortar and pestle with a small volume of inoculation buffer. If using purified virus, dilute to the desired concentration (e.g., 0.01-0.1 mg/mL) in the inoculation buffer[1][15].

-

Gently dust the leaves of the healthy host plant with a fine layer of Carborundum[1][15].

-

Wearing gloves, dip a finger or a cotton swab into the virus inoculum.

-

Gently rub the surface of the dusted leaves to create microscopic wounds, allowing the virus to enter the plant cells[1].

-

After inoculation, rinse the leaves with water to remove excess inoculum and abrasive[1].

-

Maintain the plants under appropriate growth conditions and observe for the development of symptoms over the next 1-2 weeks.

Purification of TMV Virions

Objective: To isolate and purify TMV particles from infected plant tissue.

Materials:

-

TMV-infected leaf tissue

-

Extraction buffer (e.g., 0.5 M potassium phosphate buffer, pH 7.2)

-

Organic solvents (e.g., chloroform, carbon tetrachloride)

-

Polyethylene glycol (PEG) 8000

-

Sodium chloride (NaCl)

-

Ultracentrifuge and appropriate rotors

-

Sucrose or Cesium Chloride for density gradient centrifugation

Procedure:

-

Homogenize fresh or frozen TMV-infected leaves in cold extraction buffer[16].

-

Clarify the homogenate by low-speed centrifugation to remove cell debris[18].

-

Emulsify the supernatant with an equal volume of a mixture of chloroform and carbon tetrachloride to further remove plant proteins and chlorophyll. Centrifuge to separate the phases[16].

-

Precipitate the virus from the aqueous phase by adding PEG 8000 to a final concentration of 4-8% and NaCl to 0.1-0.25 M. Stir at 4°C for at least 1 hour[16].

-

Pellet the precipitated virus by low-speed centrifugation.

-

Resuspend the pellet in a small volume of buffer.

-

Subject the resuspended virus to differential centrifugation (alternating high-speed and low-speed centrifugation steps) to further purify and concentrate the virions[18].

-

For higher purity, layer the partially purified virus onto a sucrose or Cesium Chloride density gradient and centrifuge at high speed. The virus will form a distinct band that can be collected[16][22].

-

Remove the gradient medium by dialysis against a suitable buffer.

Quantification of TMV by Reverse Transcription Quantitative PCR (RT-qPCR)

Objective: To quantify the amount of TMV RNA in an infected plant sample.

Materials:

-

Total RNA extracted from plant tissue

-

TMV-specific forward and reverse primers and a probe

-

RT-qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from infected and healthy control plant tissues using a suitable RNA extraction kit or protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase and the TMV-specific reverse primer or random primers[23].

-

Prepare the qPCR reaction mixture containing the cDNA template, TMV-specific forward and reverse primers, a fluorescently labeled probe (e.g., TaqMan probe), and the qPCR master mix[11][23].

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension[11][24].

-

Generate a standard curve using known concentrations of a TMV RNA standard to quantify the absolute amount of viral RNA in the samples.

-

Analyze the data to determine the cycle threshold (Ct) values and calculate the viral RNA concentration in the unknown samples based on the standard curve[11].

Visualizing the TMV Replication Cycle and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes and workflows described in this guide.

Caption: Overview of the Tobacco Mosaic Virus (TMV) replication cycle in a host plant cell.

Caption: Experimental workflow for the purification of TMV virions from infected plant tissue.

Caption: Workflow for the quantification of TMV RNA using RT-qPCR.

Conclusion

The replication cycle of Tobacco Mosaic Virus is a complex and fascinating process that has been the subject of intensive research for over a century. This guide has provided a detailed overview of the molecular events, quantitative aspects, and key experimental methodologies involved in studying TMV replication. A thorough understanding of these processes is not only crucial for managing the diseases caused by this virus but also for leveraging its properties for advancements in biotechnology and nanomedicine. The continued investigation into the intricate interactions between TMV and its host plants will undoubtedly uncover new insights into viral pathogenesis and cellular biology, paving the way for novel antiviral strategies and innovative applications.

References

- 1. Three methods for inoculation of viral vectors into plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A kinetic model of TMV-RNA replication based on rates of virus accumulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apsnet.org [apsnet.org]

- 4. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The cell biology of Tobacco mosaic virus replication and movement [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. edenrcn.com [edenrcn.com]

- 8. Getting Hold of the Tobamovirus Particle—Why and How? Purification Routes over Time and a New Customizable Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation from Tobacco Mosaic Virus-Infected Tobacco of a Solubilized Template-Specific RNA-Dependent RNA Polymerase Containing a 126K/183K Protein Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. In Situ Hybridization [its.caltech.edu]

- 13. Tobacco Mosaic Virus Infection Results in an Increase in Recombination Frequency and Resistance to Viral, Bacterial, and Fungal Pathogens in the Progeny of Infected Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]

- 16. auber.journals.ekb.eg [auber.journals.ekb.eg]

- 17. Time course of TMV 30K protein accumulation in intact leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biologydiscussion.com [biologydiscussion.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Development of a One-Step Immunocapture Real-Time RT-PCR Assay for Detection of Tobacco Mosaic Virus in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Diagnostics of Infections Produced by the Plant Viruses TMV, TEV, and PVX with CRISPR-Cas12 and CRISPR-Cas13 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Gatekeeper: An In-depth Technical Guide to the Function and Mechanism of TMV Movement Protein P30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tobacco Mosaic Virus (TMV) movement protein, P30. We delve into its pivotal role in the viral life cycle, detailing its molecular functions, mechanisms of action, and interactions with host cellular machinery. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate a deeper understanding and inform future research and therapeutic development.

Core Functions of TMV P30: Orchestrating Viral Spread

The 30-kDa movement protein (P30) of Tobacco Mosaic Virus is a non-structural protein indispensable for the cell-to-cell spread of the virus within an infected plant host.[1][2] Its primary function is to overcome the physical barrier of the plant cell wall, specifically by modifying the intercellular channels known as plasmodesmata (PD).[3][4] P30 is not required for viral replication itself, but mutants lacking a functional P30 are unable to establish a systemic infection.[5]

The multifaceted mechanism of P30 action involves several key activities:

-

Binding to Viral RNA: P30 binds to the TMV genomic RNA in a cooperative and sequence-nonspecific manner.[3][6] This interaction is crucial for forming a ribonucleoprotein complex (vRNP) that is competent for transport.[7] The binding creates an unfolded, elongated vRNP complex, facilitating its passage through the narrow plasmodesmal channels.[3][6]

-

Modification of Plasmodesmata: P30 localizes to and interacts with plasmodesmata, leading to an increase in their size exclusion limit (SEL).[4] This "gating" of the plasmodesmata allows for the passage of macromolecules, including the viral genome.[4]

-

Interaction with Host Factors: The function of P30 is intricately linked to its interaction with various host cellular components. It associates with the endoplasmic reticulum (ER) and microtubules, which are thought to be involved in the intracellular trafficking of the vRNP complex to the plasmodesmata.[2] P30 also interacts with host proteins such as pectin methylesterase (PME), which may play a role in modifying the cell wall structure around the plasmodesmata.[1]

-

Regulation by Phosphorylation: P30 is subject to post-translational modification, specifically phosphorylation, by host cell kinases.[1][2] Phosphorylation appears to be a regulatory mechanism, potentially deactivating P30 to prevent continuous disruption of intercellular communication in later stages of infection.[1][8]

Quantitative Data on P30 Function

The following table summarizes key quantitative data related to the function of the TMV P30 protein, providing a comparative overview for researchers.

| Parameter | Value | Experimental Context | Reference |

| Plasmodesmal Size Exclusion Limit (SEL) Increase | From ~1 kDa to >9.4 kDa | Microinjection of fluorescently labeled dextrans into tobacco mesophyll cells expressing P30. | [4] |

| Nucleic Acid Binding Site Size | 4-7 nucleotides per P30 monomer | In vitro binding assays with purified P30 and single-stranded nucleic acids. | [3][6] |

| Optimal pH for P30 Phosphorylation | ~8.0 | In vitro phosphorylation assay using cell wall extracts from Nicotiana tabacum. | [1] |

| Optimal Mg2+ Concentration for Phosphorylation | 5 mM | In vitro phosphorylation assay using cell wall extracts from Nicotiana tabacum. | [1] |

Key Experimental Protocols

This section provides detailed methodologies for seminal experiments used to elucidate the function and mechanism of TMV P30.

Expression and Purification of Recombinant P30

This protocol is fundamental for obtaining purified P30 for in vitro binding assays and microinjection studies.

-

Gene Cloning: The coding sequence of the TMV P30 gene is amplified by PCR and cloned into an appropriate bacterial expression vector, such as pET-28a, which often includes an N- or C-terminal affinity tag (e.g., 6x-His tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., β-mercaptoethanol or DTT), and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble P30 protein is loaded onto a chromatography column with a resin that has high affinity for the tag (e.g., Ni-NTA agarose for His-tagged proteins).

-

Elution and Dialysis: After washing the column to remove non-specifically bound proteins, the P30 protein is eluted using a buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins). The eluted protein is then dialyzed against a storage buffer to remove the eluting agent and to ensure protein stability.

In Vitro RNA Binding Assay (Filter Binding Assay)

This assay is used to quantify the binding affinity of P30 to viral RNA.[9]

-

RNA Probe Preparation: A radiolabeled or fluorescently labeled single-stranded RNA probe corresponding to a segment of the TMV genome is prepared.

-

Binding Reaction: A constant amount of the labeled RNA probe is incubated with increasing concentrations of purified P30 protein in a binding buffer at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filter Binding: The reaction mixtures are passed through a nitrocellulose membrane followed by a nylon membrane. Proteins bind to the nitrocellulose membrane, while unbound RNA passes through and is captured by the nylon membrane.

-

Quantification: The amount of radioactivity or fluorescence on each membrane is quantified. The fraction of bound RNA is plotted against the protein concentration, and the dissociation constant (Kd) can be determined by fitting the data to a binding isotherm.

Microinjection Assay for Plasmodesmal Gating

This in vivo technique directly assesses the ability of P30 to increase the plasmodesmal SEL.[10]

-

Sample Preparation: A leaf from a suitable plant (e.g., Nicotiana tabacum) is mounted on a microscope slide.

-

Micropipette Preparation: Glass micropipettes are pulled to a fine tip and back-filled with a solution containing purified P30 protein and fluorescently labeled dextrans of a specific molecular weight (e.g., 10 kDa FITC-dextran).

-

Microinjection: The micropipette is inserted into a single epidermal or mesophyll cell using a micromanipulator. A small volume of the solution is injected into the cell using controlled pressure.

-

Imaging: The movement of the fluorescent dextran from the injected cell to the neighboring cells is monitored over time using fluorescence microscopy.

-

Analysis: The extent of dextran movement is quantified by measuring the fluorescence intensity in the adjacent cells. An increase in the number of cells showing fluorescence compared to a control injection (dextran alone) indicates an increase in the plasmodesmal SEL.

Immunolocalization of P30 in Plant Tissues

This method visualizes the subcellular localization of P30 within infected plant cells.[11][12]

-

Tissue Fixation: Small pieces of infected plant tissue are fixed in a solution containing paraformaldehyde and glutaraldehyde to preserve cellular structures.

-

Tissue Permeabilization: The fixed tissues are treated with cell wall-degrading enzymes (e.g., cellulase and pectinase) and a detergent (e.g., Triton X-100) to allow antibodies to penetrate the cells.

-

Antibody Incubation: The permeabilized tissues are incubated with a primary antibody specific to the TMV P30 protein. After washing, a secondary antibody conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) that recognizes the primary antibody is added.

-

Microscopy: The stained tissues are mounted on a microscope slide and observed using confocal laser scanning microscopy to determine the subcellular localization of the fluorescent signal, and thus the P30 protein.

Bimolecular Fluorescence Complementation (BiFC) for In Vivo Protein-Protein Interactions

BiFC is used to visualize the interaction of P30 with host proteins in living plant cells.[13][14]

-

Vector Construction: The coding sequence of P30 is fused to the N-terminal fragment of a split fluorescent protein (e.g., YFP), and the coding sequence of a potential interacting host protein is fused to the C-terminal fragment of the same fluorescent protein. These constructs are cloned into plant expression vectors.

-

Transient Expression: The expression vectors are introduced into plant cells, typically via Agrobacterium tumefaciens-mediated infiltration of Nicotiana benthamiana leaves.

-

Imaging: After a period of incubation to allow for protein expression, the infiltrated leaf tissue is examined using confocal microscopy.

-

Analysis: If P30 and the host protein interact, the two halves of the fluorescent protein are brought into close proximity, allowing them to refold and emit a fluorescent signal. The localization of this signal within the cell reveals where the protein-protein interaction occurs.

Visualizing the Mechanisms of P30

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of P30 function and experimental workflows.

Signaling and Transport Pathway of TMV P30

Caption: TMV P30 binds viral RNA, forming a vRNP complex that traffics to plasmodesmata for cell-to-cell spread.

Experimental Workflow for P30 Immunolocalization

Caption: A stepwise workflow for visualizing the subcellular localization of the P30 protein in plant tissues.

Logical Relationship in Bimolecular Fluorescence Complementation (BiFC)

Caption: The logical principle of BiFC: protein interaction reconstitutes a fluorescent signal.

Conclusion and Future Directions

The TMV P30 movement protein remains a paradigm for understanding how plant viruses facilitate their intercellular spread. Its intricate interplay with viral RNA and a suite of host factors highlights the complex co-evolutionary arms race between viruses and their hosts. For drug development professionals, P30 and its interactions with host proteins represent potential targets for antiviral strategies aimed at inhibiting viral movement and, consequently, systemic infection.

Future research should focus on:

-

High-resolution structural studies of the P30-vRNA complex and P30 in association with plasmodesmal components to provide a more detailed molecular picture of the transport process.

-

Comprehensive identification of host factors that interact with P30 and modulate its function, which could reveal novel targets for antiviral therapies.

-

Elucidating the precise mechanisms of P30 regulation , particularly the role of phosphorylation in controlling its activity at different stages of infection.

A thorough understanding of the function and mechanism of TMV P30 will not only advance our knowledge of plant virology but also provide valuable insights into the fundamental processes of intercellular communication in plants, with potential applications in biotechnology and crop protection.

References

- 1. Regulation of plasmodesmal transport by phosphorylation of tobacco mosaic virus cell-to-cell movement protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of P30 in replication and spread of TMV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmodesmata: Pathways for Protein and Ribonucleoprotein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for proteolytic processing of tobacco mosaic virus movement protein in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The P30 movement protein of tobacco mosaic virus is a single-strand nucleic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | RNA transport during TMV cell-to-cell movement [frontiersin.org]

- 8. Regulation of plasmodesmal transport by phosphorylation of tobacco mosaic virus cell-to-cell movement protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of the conductivity of plasmodesmata by microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auxin immunolocalization in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bimolecular fluorescence complementation (BiFC) to study protein-protein interactions in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

Host Range of Tobacco Mosaic Virus in Solanaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the host range of Tobacco mosaic virus (TMV) within the economically significant Solanaceae family. This document details susceptible, resistant, and tolerant species, outlines key experimental methodologies for host range determination, and elucidates the molecular signaling pathways governing plant-virus interactions.

Introduction to Tobacco Mosaic Virus and the Solanaceae Family

Tobacco mosaic virus (TMV) is a positive-sense single-stranded RNA virus of the genus Tobamovirus. It is renowned for its high stability and wide host range, infecting over 200 plant species across multiple families.[1] The Solanaceae, or nightshade, family is of particular importance due to its vast economic and agricultural significance, encompassing staple crops such as tobacco (Nicotiana tabacum), tomato (Solanum lycopersicum), pepper (Capsicum annuum), potato (Solanum tuberosum), and eggplant (Solanum melongena).[2][3] TMV infection in these crops can lead to significant economic losses due to symptoms like mosaic, mottling, leaf curling, stunting, and reduced yield.[2] Understanding the host range and the molecular basis of resistance within this family is crucial for the development of effective disease management strategies and resistant cultivars.

Host Range of TMV in Solanaceae

The interaction between TMV and members of the Solanaceae family results in a spectrum of outcomes, ranging from high susceptibility to complete resistance. This variability is largely determined by the genetic makeup of the host plant, particularly the presence of resistance (R) genes.

Susceptible Host Species

A wide array of Solanaceae species are susceptible to TMV, exhibiting a range of symptoms. Systemic infection is common in susceptible hosts, where the virus replicates and spreads throughout the plant.

Table 1: Susceptible Solanaceae Species to Tobacco Mosaic Virus

| Species | Common Name | Typical Symptoms | Quantitative Data |

| Nicotiana tabacum (most cultivars) | Tobacco | Systemic mosaic, leaf distortion, stunting. | High viral titers detected in systemic leaves.[4] |

| Solanum lycopersicum (non-resistant cultivars) | Tomato | Mosaic, leaf curling, yellowing, fruit necrosis. | Disease severity can reach up to 93.43% in susceptible cultivars.[5] |

| Capsicum annuum (L⁰ genotype) | Pepper | Mosaic, mottling, stunting. | Systemic accumulation of viral coat protein detected by ELISA.[6] |

| Solanum melongena | Eggplant | Mosaic, leaf distortion. | Mosaic disease severity can range from moderate (>10-20%) to highly susceptible.[7] |

| Datura stramonium | Jimsonweed | Local necrotic lesions, systemic mosaic. | |

| Petunia x hybrida | Petunia | Often asymptomatic, but can show mild mosaic. |

Resistant Host Species

Resistance to TMV in Solanaceae is often conferred by specific resistance (R) genes that recognize viral components and trigger a defense response, frequently a hypersensitive response (HR). The HR is a form of programmed cell death at the site of infection, which restricts viral spread.

Table 2: Resistant Solanaceae Species to Tobacco Mosaic Virus

| Species | Common Name | Resistance Mechanism | Quantitative Data |

| Nicotiana glutinosa | Wild Tobacco | N gene-mediated hypersensitive response (HR). | Forms necrotic local lesions, restricting systemic spread.[8] |

| Nicotiana tabacum (cv. Xanthi-nc) | Tobacco | N gene-mediated HR. | Lesion size is a quantifiable measure of resistance.[9] |

| Capsicum annuum (L¹, L², L³, L⁴ genotypes) | Pepper | L gene-mediated resistance. | No systemic accumulation of viral coat protein in resistant lines.[6] |

| Solanum lycopersicum (cultivars with Tm-1, Tm-2, Tm-2²) | Tomato | Tm genes conferring resistance. | Resistant cultivars show no systemic symptoms.[10] |

| Nicotiana gossei | Hypersensitive response independent of the N gene. | Exhibits HR at both 22°C and above 28°C.[8] |

Tolerant Host Species

Some Solanaceae species are considered tolerant, meaning they can be infected with TMV and support viral replication, but they exhibit mild or no disease symptoms.

Table 3: Tolerant Solanaceae Species to Tobacco Mosaic Virus

| Species | Common Name | Observations |

| Solanum nigrum | Black Nightshade | Can be a reservoir host, often showing mild or no symptoms. |

| Certain wild Solanum species | Wild Tomato Relatives | Some species can be infected systemically with minimal impact on growth. |

Experimental Protocols for Host Range Determination

The assessment of TMV host range relies on a series of standardized experimental procedures to ensure reproducible and comparable results.

Mechanical Inoculation of TMV

Mechanical inoculation is the primary method for experimentally infecting plants with TMV to study host reactions.

Protocol 1: Mechanical Inoculation

-

Inoculum Preparation:

-

Grind TMV-infected leaf tissue (typically N. tabacum 'Turkish') in a chilled mortar and pestle with an inoculation buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.0) at a 1:10 (w/v) ratio.

-

The inoculum can be used directly or further purified through centrifugation to remove plant debris.

-

-

Plant Preparation:

-

Use young, healthy plants (e.g., at the 4-6 true leaf stage).

-

Lightly dust the upper surface of the leaves to be inoculated with an abrasive, such as carborundum (600 mesh) or Celite.

-

-

Inoculation:

-

Dip a sterile cotton swab or a gloved finger into the inoculum.

-

Gently rub the inoculum onto the dusted leaf surface. Apply gentle pressure to create microscopic wounds without causing excessive damage.

-

Inoculate a consistent number of leaves per plant (e.g., the two oldest true leaves).

-

-

Post-Inoculation Care:

-

Gently rinse the inoculated leaves with water to remove excess inoculum and abrasive.

-

Maintain the plants in a controlled environment (e.g., greenhouse or growth chamber) with appropriate temperature, light, and humidity for symptom development.

-

Observe plants regularly for the appearance of local and systemic symptoms.

-

Virus Detection and Quantification

To confirm infection and quantify viral load, serological and molecular assays are employed.

ELISA is a widely used serological method for detecting the presence of viral antigens. The Double Antibody Sandwich (DAS)-ELISA is a common format.

Protocol 2: DAS-ELISA for TMV Detection

-

Coating: Coat microtiter plate wells with a TMV-specific polyclonal antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate and then wash.

-

Sample Addition: Extract plant tissue in sample extraction buffer. Add the plant sap to the coated wells. Incubate and then wash.

-

Conjugate Addition: Add a TMV-specific antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) to the wells. Incubate and then wash.

-

Substrate Addition: Add the appropriate enzyme substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase).

-

Detection: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The color intensity is proportional to the amount of virus in the sample.

RT-PCR is a highly sensitive molecular technique used to detect and quantify viral RNA.

Protocol 3: RT-PCR for TMV Detection

-

RNA Extraction: Isolate total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and a TMV-specific reverse primer.

-

Polymerase Chain Reaction (PCR): Amplify a specific region of the TMV cDNA using a pair of TMV-specific primers and a DNA polymerase.

-

Detection: Visualize the amplified DNA fragments by gel electrophoresis. The presence of a band of the expected size indicates TMV infection. For quantitative RT-PCR (qRT-PCR), a fluorescent dye (e.g., SYBR Green) is used to measure the amount of amplified DNA in real-time, allowing for the quantification of viral RNA levels.

Signaling Pathways in TMV-Solanaceae Interactions

The outcome of a TMV infection in a Solanaceae host is determined by a complex interplay of molecular signaling pathways.

N Gene-Mediated Resistance

The best-characterized resistance mechanism to TMV in Solanaceae is mediated by the N gene, originally from Nicotiana glutinosa. The N protein is a member of the Toll-interleukin-1 receptor/nucleotide-binding site/leucine-rich repeat (TIR-NBS-LRR) class of R proteins.

The N protein recognizes the helicase domain of the TMV replicase protein.[11] This recognition triggers a signaling cascade that leads to the hypersensitive response (HR). This pathway involves the activation of mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS). A key signaling molecule in this pathway is salicylic acid (SA), which accumulates at the site of infection and systemically.[12]

Systemic Acquired Resistance (SAR)

The initial localized defense response can lead to the establishment of Systemic Acquired Resistance (SAR) in distal, uninfected parts of the plant. SAR provides long-lasting, broad-spectrum resistance to a variety of pathogens. The mobile signal for SAR is thought to be a derivative of salicylic acid, which travels through the phloem to activate defense gene expression, including pathogenesis-related (PR) proteins, in systemic tissues.[13]

Role of Jasmonic Acid (JA) and Ethylene (ET)

While salicylic acid is central to resistance against biotrophic pathogens like TMV, other phytohormones like jasmonic acid (JA) and ethylene (ET) also play roles in plant defense. There is often a complex crosstalk between these signaling pathways. In some cases, the SA and JA/ET pathways can be antagonistic.

Conclusion

The host range of Tobacco mosaic virus in the Solanaceae family is diverse and complex, reflecting a co-evolutionary arms race between the virus and its hosts. A thorough understanding of the genetic basis of resistance and the underlying molecular signaling pathways is paramount for the development of durable resistance in economically important solanaceous crops. The experimental protocols outlined in this guide provide a framework for the continued investigation of these critical plant-pathogen interactions, which is essential for researchers, scientists, and drug development professionals working to mitigate the impact of viral diseases in agriculture.

References

- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 2. Transcriptomic and metabolomic analyses reveal molecular mechanisms of tobacco mosaic virus (TMV) resistance in Nicotiana tabacum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. mdpi.com [mdpi.com]

- 5. Induction of Systemic Resistance to Tobacco mosaic virus in Tomato through Foliar Application of Bacillus amyloliquefaciens Strain TBorg1 Culture Filtrate - PMC [pmc.ncbi.nlm.nih.gov]